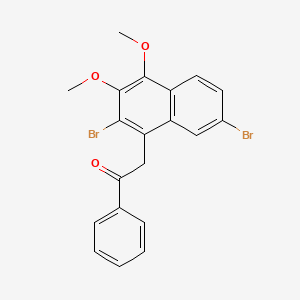
2-(2,7-Dibromo-3,4-dimethoxynaphthalen-1-yl)-1-phenylethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,7-Dibromo-3,4-dimethoxynaphthalen-1-yl)-1-phenylethan-1-one is a complex organic compound with the molecular formula C20H16Br2O3 and a molecular weight of 464.15 g/mol . This compound is characterized by the presence of two bromine atoms, two methoxy groups, and a phenyl group attached to a naphthalene core. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-(2,7-Dibromo-3,4-dimethoxynaphthalen-1-yl)-1-phenylethan-1-one typically involves multi-step organic reactions. One common method includes the bromination of 3,4-dimethoxynaphthalene followed by a Friedel-Crafts acylation reaction with phenylacetyl chloride. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Analyse Des Réactions Chimiques
2-(2,7-Dibromo-3,4-dimethoxynaphthalen-1-yl)-1-phenylethan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or alkanes.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-(2,7-Dibromo-3,4-dimethoxynaphthalen-1-yl)-1-phenylethan-1-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2,7-Dibromo-3,4-dimethoxynaphthalen-1-yl)-1-phenylethan-1-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction .
Comparaison Avec Des Composés Similaires
2-(2,7-Dibromo-3,4-dimethoxynaphthalen-1-yl)-1-phenylethan-1-one can be compared with other similar compounds, such as:
2-(2,7-Dibromo-3,4-dimethoxynaphthalen-1-yl)-1-phenylethanone: This compound has a similar structure but lacks the additional functional groups present in this compound.
2-(2,7-Dibromo-3,4-dimethoxynaphthalen-1-yl)-1-phenylethan-2-one: This compound differs in the position of the carbonyl group, which can affect its reactivity and properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
137348-32-4 |
|---|---|
Formule moléculaire |
C20H16Br2O3 |
Poids moléculaire |
464.1 g/mol |
Nom IUPAC |
2-(2,7-dibromo-3,4-dimethoxynaphthalen-1-yl)-1-phenylethanone |
InChI |
InChI=1S/C20H16Br2O3/c1-24-19-14-9-8-13(21)10-15(14)16(18(22)20(19)25-2)11-17(23)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 |
Clé InChI |
FNFGDMNNBMYCCF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C2=C1C=CC(=C2)Br)CC(=O)C3=CC=CC=C3)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-[(Hexadecyloxy)methyl]-3-methoxypropan-1-ol](/img/structure/B14285728.png)
![3-[(3R,6S)-3,6-dimethyl-6-(8-phenyloctyl)dioxan-3-yl]propanoic Acid](/img/structure/B14285735.png)
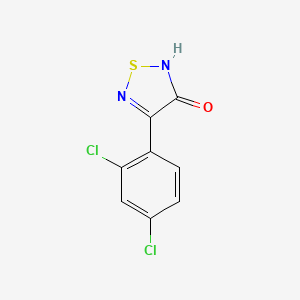
![[(2-Methylpropanoyl)oxy]methyl butanoate](/img/structure/B14285749.png)
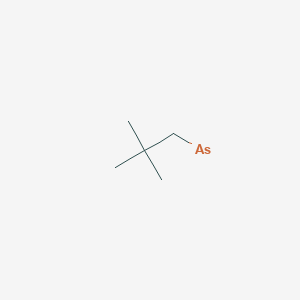

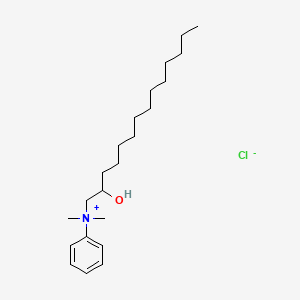
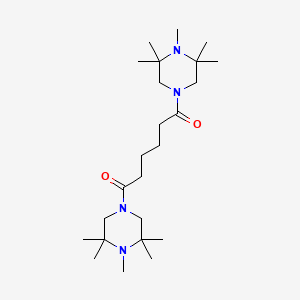
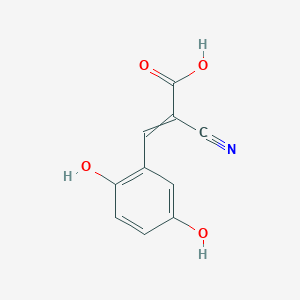
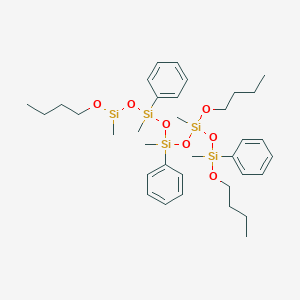
![2-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one](/img/structure/B14285796.png)
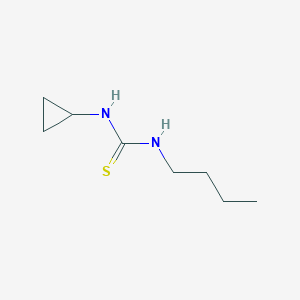
![2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanoyl chloride](/img/structure/B14285821.png)
![2-[(Diethylalumanyl)methyl]-4,6-dimethylpyridine](/img/structure/B14285823.png)
